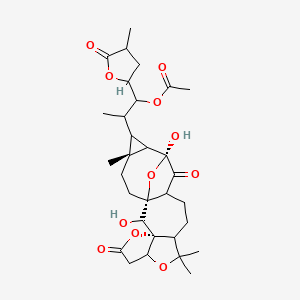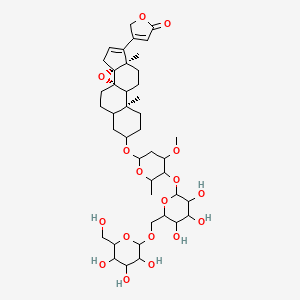
19-epi-Arisanlactone D; 22-O-Acetylarisanlactone C; 24,25-Dihydropreschisanartanin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pre-schisanartanin B is a secondary metabolite isolated from the plant Schisandra chinensis. It is a bioactive compound known for its anti-inflammatory properties . The molecular formula of Pre-schisanartanin B is C31H42O11, and it has a molecular weight of 590.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pre-schisanartanin B involves multiple steps, including the use of various reagents and catalysts. One of the synthetic routes includes the following steps:
Formation of Enol Ether: The enol ester is converted to the enol ether.
Reduction and Coupling: The lactone is reduced and coupled with another compound.
Oxidation: The product is oxidized to form an α-hydroxy ketone.
Equilibration: The α-hydroxy ketone is equilibrated to form the desired product.
Industrial Production Methods: The extract is then purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pre-schisanartanin B undergoes various chemical reactions, including:
Oxidation: Conversion to α-hydroxy ketone.
Reduction: Reduction of lactone.
Substitution: Formation of enol ether.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, NaHSO3.
Reducing Agents: DIBAL-H, L-Selectride.
Catalysts: AuCl, FeCl3.
Major Products: The major products formed from these reactions include α-hydroxy ketones and enol ethers .
Aplicaciones Científicas De Investigación
Pre-schisanartanin B has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Pre-schisanartanin B involves its interaction with molecular targets and pathways associated with inflammation. It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Schindilactones D-G: Highly oxygenated nortriterpenoids based on a schisanartane skeleton.
Wuweizidilactones G and H: Bisnortriterpenoids with an 18-norschiartane skeleton.
Wuweizilactone Acid: A novel 3,4-seco-21,26-olide-artane triterpenoid.
Uniqueness: Pre-schisanartanin B is unique due to its specific anti-inflammatory properties and its structural framework, which includes a pre-schisanartane skeleton .
Propiedades
Fórmula molecular |
C31H42O11 |
|---|---|
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
[2-[(1R,3S,15S,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-(4-methyl-5-oxooxolan-2-yl)propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13?,14?,16?,17?,18?,19?,21?,22?,23?,26?,28-,29-,30-,31+/m1/s1 |
Clave InChI |
XVOAOTAZULSEBL-BJQUNPTCSA-N |
SMILES isomérico |
CC1CC(OC1=O)C(C(C)C2C3[C@@]2(CC[C@@]45C(CCC6[C@]7(C4O)C(CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
SMILES canónico |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)


![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)

![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)


![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)

